molecular formula C13H18Br2ClNO B1441694 2-[2-(2,4-Dibromophenoxy)ethyl]piperidine hydrochloride CAS No. 1220028-47-6

2-[2-(2,4-Dibromophenoxy)ethyl]piperidine hydrochloride

Cat. No. B1441694
M. Wt: 399.55 g/mol
InChI Key: GHFJNZAXPOLWFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of this compound is C13H18Br2ClNO . Unfortunately, the specific structure and InChI Key are not provided in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the search results. The only available information is its molecular formula, C13H18Br2ClNO .

Scientific Research Applications

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

  • Pharmaceutical Industry

    • Piperidines play a significant role in the pharmaceutical industry .
    • They are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
    • These derivatives are used in the synthesis of more than twenty classes of pharmaceuticals .
  • Drug Design

    • Piperidines are among the most important synthetic fragments for designing drugs .
    • They are used in the synthesis of biologically active piperidines .
  • Anticancer Applications

    • Piperidine acts as a potential clinical agent against cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer .
    • It can be used alone or in combination with some novel drugs .
  • Neurological Applications

    • Piperidine derivatives are used in the treatment of neurological disorders .
    • They have been found to have neuroprotective effects and can be used in the treatment of neurodegenerative diseases .
  • Antimicrobial Applications

    • Some piperidine derivatives have been found to have antimicrobial properties .
    • They can be used in the treatment of various bacterial and fungal infections .
  • Analgesic Applications

    • Piperidine derivatives are used in the development of analgesics .
    • They have been found to have pain-relieving properties and can be used in the treatment of various types of pain .

Safety And Hazards

The safety data sheet (SDS) for this compound provides detailed safety and hazard information . It includes precautionary statements and handling instructions .

properties

IUPAC Name

2-[2-(2,4-dibromophenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Br2NO.ClH/c14-10-4-5-13(12(15)9-10)17-8-6-11-3-1-2-7-16-11;/h4-5,9,11,16H,1-3,6-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHFJNZAXPOLWFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCOC2=C(C=C(C=C2)Br)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Br2ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(2,4-Dibromophenoxy)ethyl]piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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